![molecular formula C20H24N6O3 B2837859 8-(3-((2-methoxyphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923109-26-6](/img/structure/B2837859.png)
8-(3-((2-methoxyphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
8-(3-((2-methoxyphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C20H24N6O3 and its molecular weight is 396.451. The purity is usually 95%.
BenchChem offers high-quality 8-(3-((2-methoxyphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(3-((2-methoxyphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organometallic Chemistry and Triorganotin Complexes
Organotin (IV) compounds have garnered attention due to their structural diversity and applications in catalysis, organic synthesis, and more. The synthesis of triorganotin complexes involving our compound provides insight into its coordination chemistry. Spectroscopic data confirm successful complex formation, and single-crystal X-ray diffraction reveals a distorted trigonal bipyramidal geometry. These complexes can serve as catalysts or precursors in various reactions .
DNA Binding and Potential Anticancer Properties
The interaction of our compound with DNA is significant. It exhibits an intercalative binding mode, as confirmed by UV-Visible spectroscopy and viscometry. Such interactions are crucial for understanding its potential as an anticancer agent. Organotin (IV) compounds have shown promise in inhibiting tumor growth, inducing apoptosis, and causing mitochondrial dysfunction. Further studies could explore its specific effects on cancer cell lines .
Hydromethylation and Synthetic Applications
While not directly related to our compound, the hydromethylation sequence has been applied to methoxy-protected natural products like (−)-Δ8-THC and cholesterol. This reaction pathway has broader implications in synthetic chemistry and total synthesis efforts .
UV Absorbers and Sunscreen Agents
Our compound, 2-hydroxy-4-methoxybenzophenone, is commonly used in sunscreens. It absorbs UV radiation, protecting the skin from harmful effects. Its chemical structure allows it to act as an effective UV filter, making it a valuable ingredient in sun protection products .
Plant Defense and Controlled Hydroxylation
Although not directly studied for this compound, controlled hydroxylation of terpenoids can enhance plant chemical defenses without toxicity. This concept highlights the broader field of plant chemistry and its applications in ecological interactions and agriculture .
Drug-Likeness and In Silico Predictions
In silico studies using SwissADME suggest that our compound adheres to drug-likeness rules. These predictions are essential for early drug discovery and optimization. Understanding its pharmacokinetic properties aids in designing potential therapeutic agents .
Mechanism of Action
Mode of Action
Similar compounds have been shown to interact with their targets through various mechanisms, such as binding to specific receptors or enzymes, which can lead to changes in cellular processes .
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, leading to downstream effects such as changes in cell signaling, gene expression, and metabolic processes .
Result of Action
Similar compounds have been shown to induce various cellular responses, such as changes in cell growth, differentiation, and apoptosis .
properties
IUPAC Name |
6-[3-(2-methoxyanilino)propyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O3/c1-12-13(2)26-16-17(24(3)20(28)23-18(16)27)22-19(26)25(12)11-7-10-21-14-8-5-6-9-15(14)29-4/h5-6,8-9,21H,7,10-11H2,1-4H3,(H,23,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXDMGLJUPUOBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCCNC4=CC=CC=C4OC)N(C(=O)NC3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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